molecular formula C15H14N4O2 B11175617 9-phenyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one

9-phenyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one

Cat. No.: B11175617
M. Wt: 282.30 g/mol
InChI Key: GOFZSBUWYHJYKR-UHFFFAOYSA-N
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Description

9-phenyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one is a complex organic compound that belongs to the class of benzodiazepines fused with an oxadiazole ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-phenyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate benzodiazepine precursor and introduce the oxadiazole ring through cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

9-phenyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzodiazepine ring.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

9-phenyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-phenyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of GABAergic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-phenyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one apart is its unique oxadiazole ring fused to the benzodiazepine core. This structural feature may confer distinct pharmacological properties and potential advantages over other benzodiazepines, such as improved selectivity and reduced side effects .

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

5-phenyl-4,5,7,8,9,10-hexahydro-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C15H14N4O2/c20-11-8-4-7-10-12(11)13(9-5-2-1-3-6-9)17-15-14(16-10)18-21-19-15/h1-3,5-6,13H,4,7-8H2,(H,16,18)(H,17,19)

InChI Key

GOFZSBUWYHJYKR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(NC3=NON=C3N2)C4=CC=CC=C4)C(=O)C1

Origin of Product

United States

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